molecular formula C13H11BrO3 B15058689 Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

Cat. No.: B15058689
M. Wt: 295.13 g/mol
InChI Key: KSIYJEJOVDALSM-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 4-bromo-3-methylphenyl group at the 5-position. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. This intermediate can then be further reacted to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Sodium Ethoxide: Used in the synthesis of intermediates.

    Oxidizing Agents: Used for oxidation reactions.

Major Products Formed

Scientific Research Applications

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The furan ring and the bromine substituent play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate is unique due to the presence of the bromine atom and the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the furan ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-8-7-9(3-4-10(8)14)11-5-6-12(17-11)13(15)16-2/h3-7H,1-2H3

InChI Key

KSIYJEJOVDALSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)OC)Br

Origin of Product

United States

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